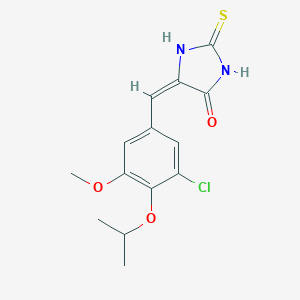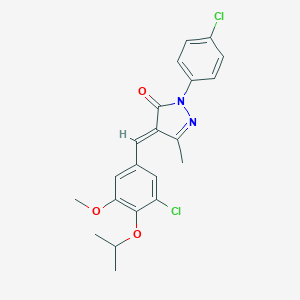![molecular formula C24H21ClN2O3 B317730 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B317730.png)
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is fused with a benzene ring and substituted with a 3-chlorophenyl group The compound also contains an isobutoxybenzamide moiety, which adds to its structural complexity
Méthodes De Préparation
The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 3-chloroaniline with salicylic acid to form 3-chlorophenyl salicylamide This intermediate is then cyclized to form the benzoxazole ringThe reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the nucleophilic substitution reaction .
Analyse Des Réactions Chimiques
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can undergo oxidation reactions in the presence of strong oxidizing agents, such as potassium permanganate, to form corresponding oxidized products. Reduction reactions can be carried out using reducing agents, such as sodium borohydride, to yield reduced derivatives. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride and appropriate solvents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In materials science, benzoxazole derivatives, including this compound, have been explored for their potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to exert its effects by binding to these targets and modulating their activity. For example, in the context of its potential anti-cancer activity, the compound may inhibit the activity of specific enzymes involved in cell proliferation and survival pathways, leading to the suppression of tumor growth . The exact molecular pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide can be compared with other benzoxazole derivatives that share similar structural features. Some of the similar compounds include N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide and 2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide . These compounds share the benzoxazole core structure but differ in the nature of the substituents attached to the benzoxazole ring. The uniqueness of this compound lies in the presence of the isobutoxybenzamide moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H21ClN2O3 |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-15(2)14-29-20-9-6-16(7-10-20)23(28)26-19-8-11-22-21(13-19)27-24(30-22)17-4-3-5-18(25)12-17/h3-13,15H,14H2,1-2H3,(H,26,28) |
Clé InChI |
YJKSHUMGEOVWHL-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[3-chloro-4-(4-morpholinyl)phenyl]-1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317648.png)
![2-[2-({[1-(2-amino-2-oxoethyl)-1h-1,3-benzimidazol-2-yl]methyl}sulfanyl)-1h-1,3-benzimidazol-1-yl]acetamide](/img/structure/B317649.png)
![2-[2-(Cyclohexylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B317650.png)
![4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B317654.png)
![2-(3,4-dichlorophenyl)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B317655.png)


![1-{5-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B317662.png)
![1-[1-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317663.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide](/img/structure/B317665.png)
![N-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE](/img/structure/B317666.png)
![2,5-dichloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B317667.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide](/img/structure/B317668.png)
![4-[(2-(3,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B317670.png)
